

Application Notes and Protocols for TC-MCH 7c in Obesity Research

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Compound of Interest

Compound Name: TC-MCH 7c

Cat. No.: B1662363

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Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and body weight.^[1] It exerts its effects through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.^{[1][2]} Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity. **TC-MCH 7c** is a potent and selective MCHR1 antagonist that is orally available and brain-penetrant, making it a valuable tool for obesity research.^[3] These application notes provide detailed protocols for the experimental design of in vitro and in vivo studies to evaluate the efficacy of **TC-MCH 7c** in the context of obesity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of TC-MCH 7c

Parameter	Species	Value	Assay Type	Cell Line	Reference
IC ₅₀	Human	5.6 nM	Radioligand Binding	CHO cells expressing hMCHR1	
K _i	Human	3.4 nM	Radioligand Binding	CHO cells expressing hMCHR1	[3]
K _i	Mouse	3.0 nM	Radioligand Binding	Not Specified	[3]
IC ₅₀ (Selectivity)	Human	> 10 μM	Not Specified	Cells expressing hMCHR2	

Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obese (DIO) Mice

Compound	Species	Dose and Route	Duration	Key Findings	Reference
Generic MCHR1 Antagonist	Mouse (DIO)	30 mg/kg, p.o.	30 days	9.1% reduction in cumulative food intake	[4]
AZD1979	Mouse (DIO)	Dose-dependent	Not Specified	Reduced body weight, driven by decreased food intake and preserved energy expenditure	[5][6]
Generic MCHR1 Antagonist	Mouse (DIO)	7.5 μ g/day , ICV	28 days	15% decrease in cumulative food intake, 13% less body weight than vehicle	[7]

Experimental Protocols

In Vitro Assays

1. MCHR1 Radioligand Binding Assay

- Objective: To determine the binding affinity (K_i) of **TC-MCH 7c** for the MCHR1.
- Materials:
 - Cell membranes from a stable cell line overexpressing human MCHR1 (e.g., CHO or HEK293 cells).

- Radioligand (e.g., [125 I]-MCH).
- **TC-MCH 7c**.
- Unlabeled MCH (for non-specific binding).
- Assay Buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., PBS with 0.01% Triton X-100).
- Glass fiber filter plates.
- Scintillation fluid.
- Microplate scintillation counter.
- Protocol:
 - Prepare serial dilutions of **TC-MCH 7c**.
 - In a 96-well plate, add the MCHR1-expressing cell membranes (0.5-1.0 µg protein/well).
 - Add the serially diluted **TC-MCH 7c** or vehicle.
 - For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of unlabeled MCH (e.g., 1 µM).
 - Add the radioligand at a concentration at or below its K_d.
 - Incubate for 90 minutes at room temperature.
 - Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates.
 - Wash the filters multiple times with ice-cold wash buffer.
 - Dry the filters, add scintillation fluid, and quantify radioactivity using a microplate scintillation counter.

- Calculate the K_i value using the Cheng-Prusoff equation.

2. MCHR1 Functional Assays

- Objective: To assess the functional antagonism of **TC-MCH 7c** on MCHR1 signaling. MCHR1 couples to both G_i and G_o proteins, leading to inhibition of cAMP production and mobilization of intracellular calcium, respectively.[\[1\]](#)
 - a) cAMP Inhibition Assay (G_i Pathway):
 - Materials:
 - MCHR1-expressing cells (e.g., CHO or HEK293).
 - **TC-MCH 7c**.
 - MCH.
 - Forskolin.
 - cAMP assay kit (e.g., HTRF, AlphaScreen).
 - Protocol:
 - Seed MCHR1-expressing cells in a multi-well plate.
 - Pre-treat cells with various concentrations of **TC-MCH 7c**.
 - Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (to elevate basal cAMP levels).
 - Incubate for a specified time according to the kit manufacturer's instructions.
 - Lyse the cells and measure intracellular cAMP levels.
 - Determine the IC_{50} of **TC-MCH 7c** by plotting the reversal of MCH-mediated cAMP inhibition against the antagonist concentration.
 - b) Calcium Mobilization Assay (G_o Pathway):

- Materials:
 - MCHR1-expressing cells.
 - **TC-MCH 7c**.
 - MCH.
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Fluorescence plate reader with kinetic read capabilities.
- Protocol:
 - Seed MCHR1-expressing cells in a black-walled, clear-bottom multi-well plate.
 - Load the cells with a calcium-sensitive fluorescent dye.
 - Pre-incubate the cells with various concentrations of **TC-MCH 7c**.
 - Stimulate the cells with a fixed concentration of MCH.
 - Measure the change in fluorescence in real-time.
 - Determine the IC_{50} of **TC-MCH 7c** by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.

In Vivo Studies in a Diet-Induced Obesity (DIO) Mouse Model

1. Induction of Diet-Induced Obesity

- Objective: To generate a mouse model of obesity that mimics human obesity resulting from a high-fat diet.
- Protocol:
 - Use a susceptible mouse strain such as C57BL/6J.

- At 6-8 weeks of age, switch the diet of the experimental group to a high-fat diet (HFD; 45-60% kcal from fat).
- Maintain a control group on a standard chow diet (e.g., 10% kcal from fat).
- Continue the respective diets for 8-12 weeks.
- Monitor body weight weekly to confirm the development of obesity in the HFD group.

2. Chronic Oral Administration of **TC-MCH 7c** and Body Weight/Food Intake Monitoring

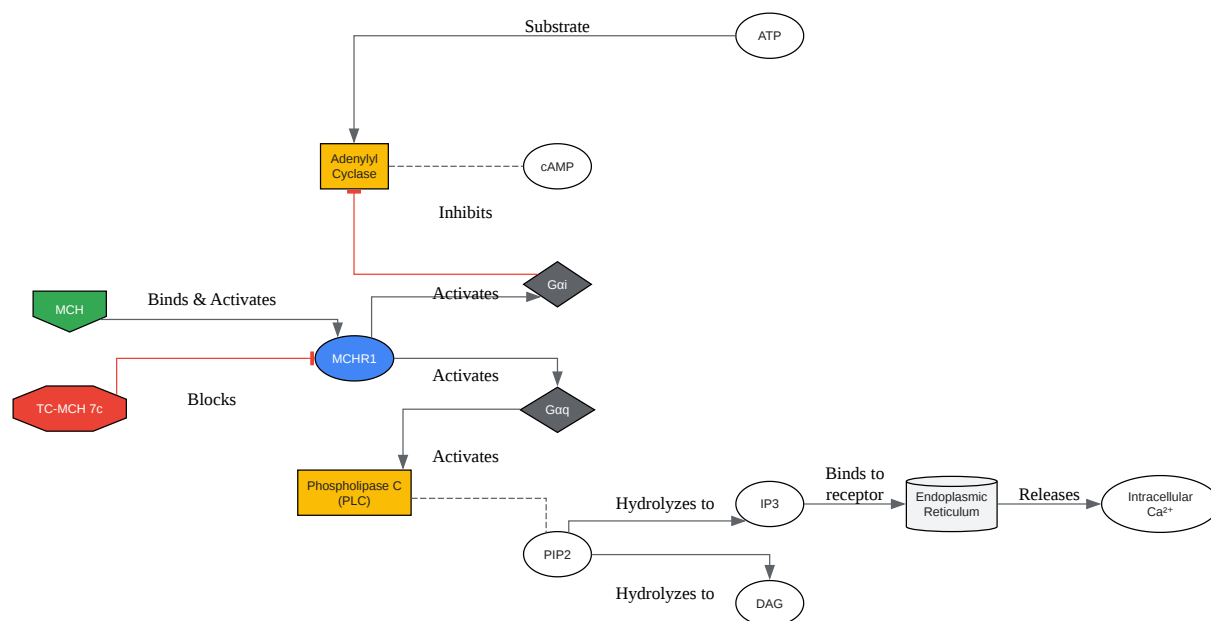
- Objective: To evaluate the long-term effects of **TC-MCH 7c** on body weight and food intake in DIO mice.
- Protocol:
 - Randomize the DIO mice into treatment groups (e.g., vehicle, **TC-MCH 7c** at 3, 10, and 30 mg/kg).
 - Prepare the dosing solution of **TC-MCH 7c**. A common vehicle is 0.5% methylcellulose in sterile water.^[8] Ensure the suspension is homogenous by vortexing or sonicating before each administration.^[8]
 - Administer the designated treatment daily via oral gavage for a period of 4-12 weeks.
 - Measure body weight at least three times a week.
 - Measure food intake daily.
 - Analyze the data to determine the effect of **TC-MCH 7c** on body weight and food consumption over time.

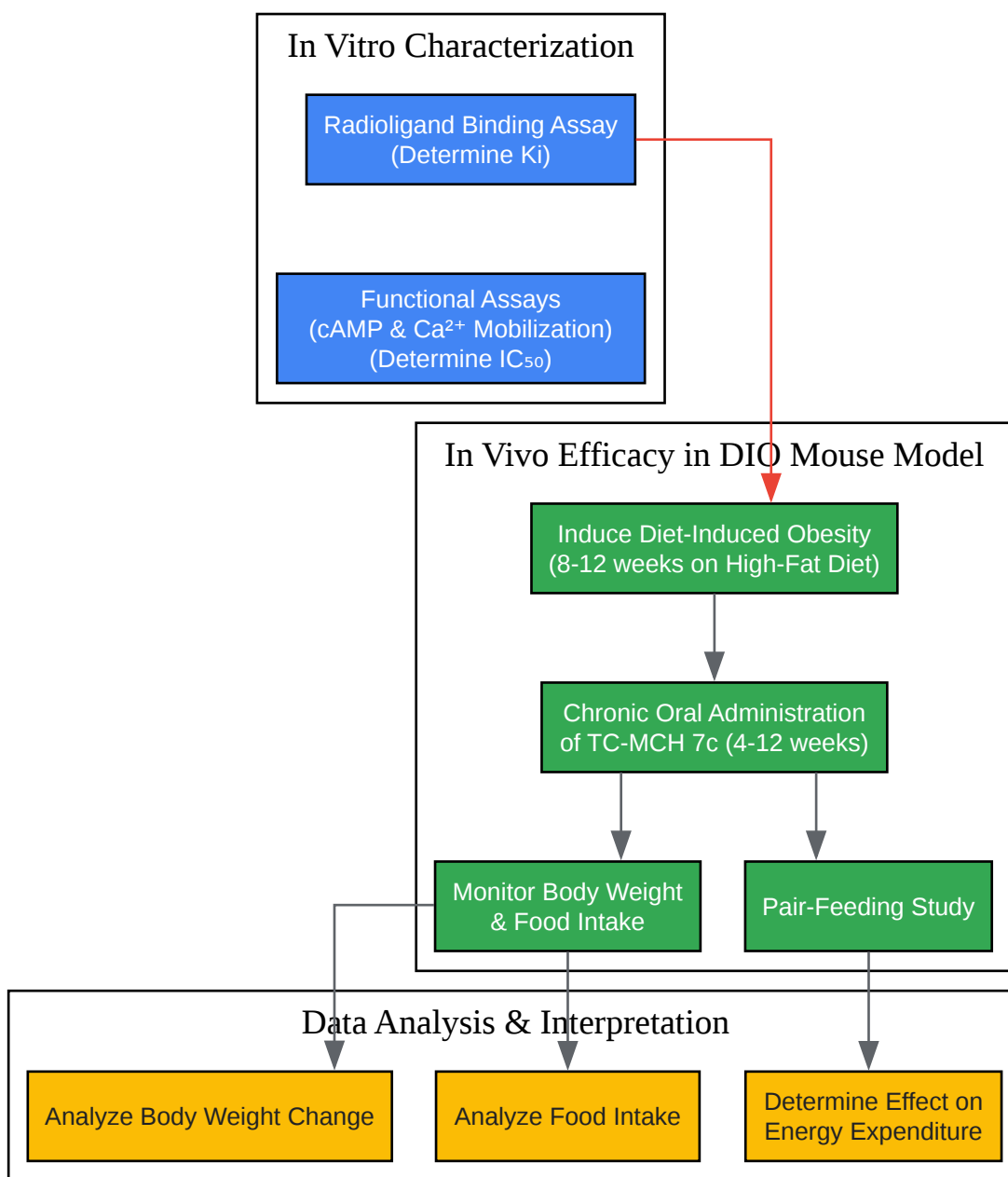
3. Pair-Feeding Study

- Objective: To determine if the effect of **TC-MCH 7c** on body weight is independent of its effect on food intake, suggesting an impact on energy expenditure.
- Protocol:

- Establish three groups of weight-matched DIO mice:
 - Group A: Vehicle-treated, ad libitum access to food.
 - Group B: **TC-MCH 7c**-treated, ad libitum access to food.
 - Group C: Vehicle-treated, pair-fed.
- On a daily basis, measure the average food intake of Group B.
- The following day, provide Group C with the same amount of food that Group B consumed on the previous day.
- Administer **TC-MCH 7c** to Group B and the vehicle to Groups A and C daily.
- Record the body weight of all animals daily.
- If Group B shows a significantly greater weight loss than Group C, it indicates that **TC-MCH 7c** increases energy expenditure.^[2]

Mandatory Visualization





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